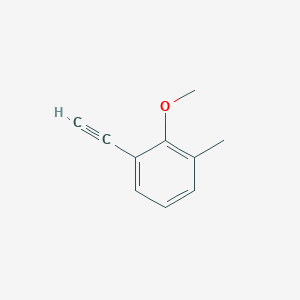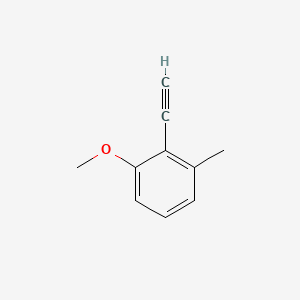
2-Ethynyl-1-methoxy-3-methylbenzene
Vue d'ensemble
Description
2-Ethynyl-1-methoxy-3-methylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inclusion Complex Formation : A study by Pigge, Ghasedi, and Rath (1999) discusses a methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative, related to 2-Ethynyl-1-methoxy-3-methylbenzene, which forms a stable inclusion complex with benzene. This complex is stabilized by aromatic CH···O hydrogen bonds (Pigge, Ghasedi, & Rath, 1999).
Anti-staphylococcal Properties : Shiu and Gibbons (2006) isolated compounds from the Hypericum genus, including an acylphloroglucinol structurally similar to this compound, showing anti-staphylococcal properties. This highlights its potential in antimicrobial applications (Shiu & Gibbons, 2006).
Biomass Proxy in Hydrothermal Alteration : Vane and Abbott (1999) explored the use of methoxyphenols, which include derivatives of this compound, as proxies for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Determination in Biological Material : A study by Chernova et al. (2020) focused on developing a method for determining 2-methoxyhydroxybenzene, a compound related to this compound, in biological materials. This highlights its relevance in biochemical and medical research (Chernova, Shormanov, Ostanin, & Elizarova, 2020).
Electrosynthesis and Spectroscopic Characterization : Moustafid et al. (1991) researched the electrosynthesis and characterization of polymers from 1-methoxy-4-ethoxybenzene, a structurally related compound. They found these polymers exhibit unique electrical and spectroscopic properties, suggesting potential applications in materials science (Moustafid et al., 1991).
Lactonization Products : Evans, Fronczek, and Gandour (1995) examined the structural analysis of lactonization products of a compound structurally similar to this compound, providing insights into the chemical behavior of such compounds (Evans, Fronczek, & Gandour, 1995).
Synthesis of Aryl Glyoxylate : Itoh et al. (1984) studied the reaction of alkyl dichloro(alkoxy)acetates with aromatics, including compounds similar to this compound, demonstrating its utility in organic synthesis (Itoh et al., 1984).
Propriétés
IUPAC Name |
2-ethynyl-1-methoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-8(2)6-5-7-10(9)11-3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXJKCATMOLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



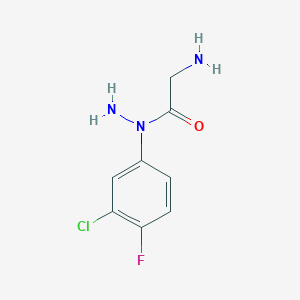
![2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B8068220.png)
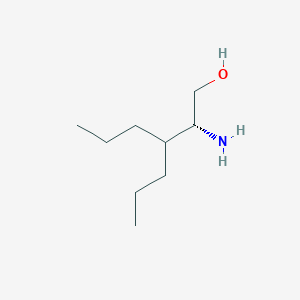

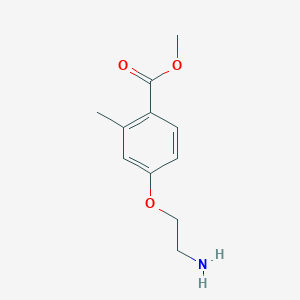
![2-(Prop-2-yn-1-yl)bicyclo[2.2.1]heptane](/img/structure/B8068262.png)

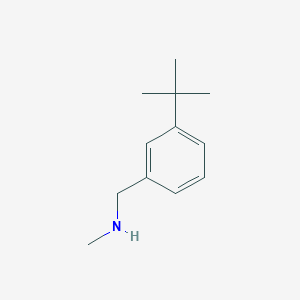


![1-[3-(Methoxymethyl)phenyl]-2-methylpropan-2-ol](/img/structure/B8068293.png)
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B8068300.png)
![2-[3-(Methoxymethyl)phenyl]ethane-1-thiol](/img/structure/B8068305.png)
